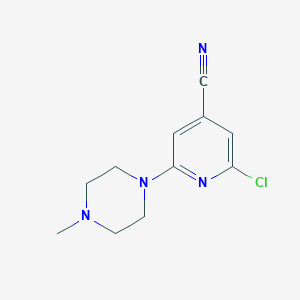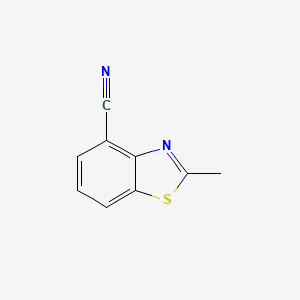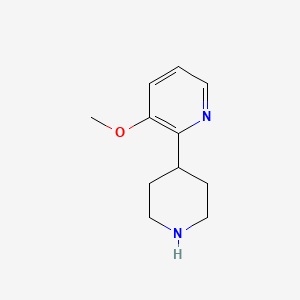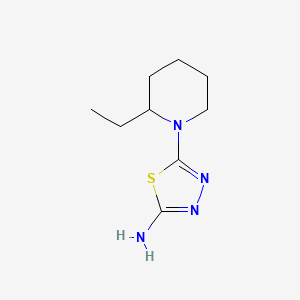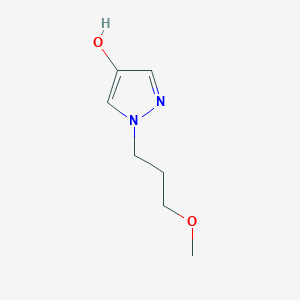
1-(3-甲氧基丙基)-1H-吡唑-4-醇
描述
1-(3-Methoxypropyl)-1H-pyrazol-4-ol (MMPP) is a synthetic molecule that has been used in a variety of scientific and medical applications. MMPP is a substituted pyrazole, a heterocyclic compound composed of a five-membered ring of four carbon atoms and one nitrogen atom. It has been studied for its potential uses in drug delivery, drug synthesis, and medical diagnostics.
科学研究应用
石油工业中的腐蚀抑制
- 已经探索了吡唑衍生物的绿色合成,包括与1-(3-甲氧基丙基)-1H-吡唑-4-醇结构相关的化合物,用于在石油工业中减轻N80钢的腐蚀。这些衍生物表现出高腐蚀保护效率,使它们在油井刺激和维护过程中具有价值(Singh et al., 2020)。
有机化学中新化合物的合成
- 吡唑衍生物,与1-(3-甲氧基丙基)-1H-吡唑-4-醇密切相关,已被用作合成各种取代吡唑化合物的合成子。这个过程涉及三氟甲基化、溴化和碘化等处理,然后是Pd催化的交叉偶联反应,表明该化合物在合成多样有机分子中的实用性(Arbačiauskienė等,2009)。
制药研究
- 研究表明,与1-(3-甲氧基丙基)-1H-吡唑-4-醇类似的吡唑衍生物在药物开发中具有结构上的重要性。由于其化学可修改性和药理潜力,它们具有战略重要性,这对于创造具有特定生物活性的新物质至关重要(Fedotov et al., 2022)。
抗精神病药物的开发
- 与1-(3-甲氧基丙基)-1H-吡唑-4-醇结构相关的1,3-二烷基-4-(亚胺芳基甲基)-1H-吡唑-5-醇已被研究作为潜在的抗精神病药物。这项研究突出了该化合物在精神病学和神经学新治疗方法开发中的相关性(Wise et al., 1987)。
新型抗菌化合物的合成
- 该化合物及其衍生物已被用于合成新的抗菌剂。这些研究强调了其在开发针对传染病的新治疗药物中的作用(Kumar et al., 2012)。
作用机制
Target of Action
It is structurally similar to brinzolamide , which is a highly specific, non-competitive, reversible carbonic anhydrase II (CA-II) inhibitor . CA-II is primarily targeted to reduce ocular pressure in patients with ocular hypertension or open-angle glaucoma .
Mode of Action
As a structural analog of Brinzolamide, 1-(3-methoxypropyl)-1H-pyrazol-4-ol might also act as a carbonic anhydrase inhibitor. Carbonic anhydrase inhibitors work by decreasing the production of aqueous humor, which in turn reduces intraocular pressure . This is particularly beneficial in the treatment of conditions like glaucoma, where increased intraocular pressure can lead to damage to the optic nerve and loss of vision .
Biochemical Pathways
Carbonic anhydrase is an enzyme that assists rapid interconversion of carbon dioxide and water into bicarbonate and protons (or vice versa), a reaction that occurs rather slowly in the absence of a catalyst .
Pharmacokinetics
These properties significantly impact a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
This could potentially prevent or slow the progression of conditions like glaucoma .
生化分析
Biochemical Properties
1-(3-Methoxypropyl)-1H-pyrazol-4-ol plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as monoamine oxidase B (MAO-B) and signal transducer and activator of transcription 3 (STAT3). These interactions can lead to enzyme inhibition or activation, influencing various biochemical pathways .
Cellular Effects
The effects of 1-(3-Methoxypropyl)-1H-pyrazol-4-ol on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the STAT3 pathway, which plays a crucial role in cell proliferation and survival . This inhibition can lead to changes in gene expression and metabolic activities within the cell.
Molecular Mechanism
At the molecular level, 1-(3-Methoxypropyl)-1H-pyrazol-4-ol exerts its effects through binding interactions with biomolecules. It binds to specific sites on enzymes like MAO-B, leading to enzyme inhibition. Additionally, it affects gene expression by modulating transcription factors such as STAT3. These molecular interactions result in changes in cellular activities and functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Methoxypropyl)-1H-pyrazol-4-ol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular functions, which are observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 1-(3-Methoxypropyl)-1H-pyrazol-4-ol vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as enzyme inhibition and anti-inflammatory properties. At higher doses, it can lead to toxic or adverse effects, including cellular damage and metabolic disturbances . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of the compound.
Metabolic Pathways
1-(3-Methoxypropyl)-1H-pyrazol-4-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its interaction with MAO-B affects the metabolism of neurotransmitters, leading to changes in their levels within the cell . These interactions highlight the compound’s role in modulating metabolic activities.
Transport and Distribution
The transport and distribution of 1-(3-Methoxypropyl)-1H-pyrazol-4-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for determining the compound’s bioavailability and efficacy .
Subcellular Localization
1-(3-Methoxypropyl)-1H-pyrazol-4-ol exhibits specific subcellular localization, which affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns are crucial for understanding the compound’s mechanism of action and its effects on cellular processes .
属性
IUPAC Name |
1-(3-methoxypropyl)pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-11-4-2-3-9-6-7(10)5-8-9/h5-6,10H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIUKHDCDOYWKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C=C(C=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride](/img/structure/B1407259.png)
![(1R,3R,4S)-Rel-3-(boc-amino)-1-azabicyclo[2.2.1]heptane](/img/structure/B1407263.png)
![Methyl 1H-pyrrolo[3,2-B]pyridine-7-carboxylate](/img/structure/B1407264.png)
![tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate](/img/structure/B1407265.png)
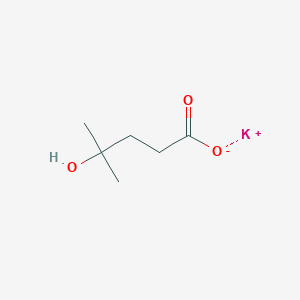

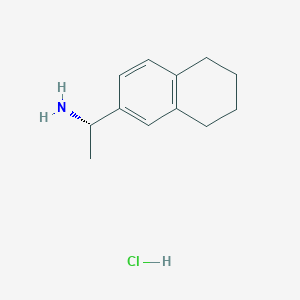
![2-{[(Pyridin-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B1407272.png)
